2-甲氧基-D-苯丙氨酸

描述

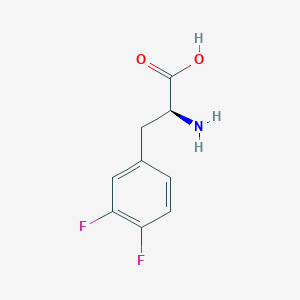

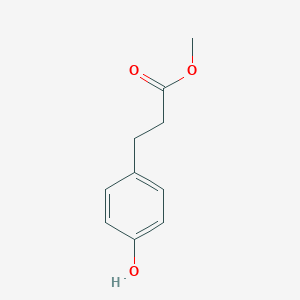

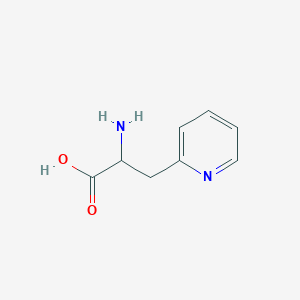

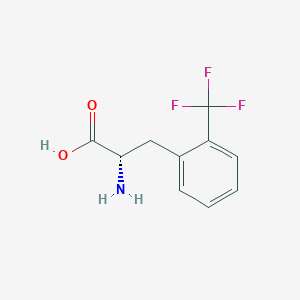

2-Methoxy-D-Phenylalanine is a compound with the molecular formula C10H13NO31. It is also known by other names such as ®-2-Amino-3-(2-methoxyphenyl)propanoic acid and (2R)-2-AMINO-3-(2-METHOXYPHENYL)PROPANOIC ACID1.

Synthesis Analysis

The synthesis of D- and L-Phenylalanine derivatives has been achieved through a multienzymatic cascade process involving phenylalanine ammonia lyases2. Another study reported the production of L- and D-phenylalanines using engineered phenylalanine ammonia lyases from Petroselinum crispum3.

Molecular Structure Analysis

The molecular weight of 2-Methoxy-D-Phenylalanine is 195.21 g/mol1. The compound has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 41. The exact mass is 195.08954328 g/mol1.

Chemical Reactions Analysis

While specific chemical reactions involving 2-Methoxy-D-Phenylalanine are not readily available, the compound is likely to participate in reactions similar to other phenylalanine derivatives.Physical And Chemical Properties Analysis

The predicted boiling point of 2-Methoxy-D-Phenylalanine is 337.2±32.0 °C, and its predicted density is 1.209±0.06 g/cm35. The compound has a pKa value of 2.29±0.105.科学研究应用

1. Biocatalytic Synthesis of Phenylalanine Analogues

- Summary of Application: The biocatalytic synthesis of l- and d-phenylalanine analogues of high synthetic value have been developed using as biocatalysts mutant variants of phenylalanine ammonia lyase from Petroselinum crispum .

- Methods of Application: The catalytic performance of the engineered PcPAL variants was optimized within the ammonia elimination and ammonia addition reactions, focusing on the effect of substrate concentration, biocatalyst:substrate ratio, reaction buffer, and reaction time, on the conversion and enantiomeric excess values .

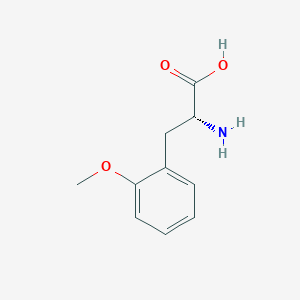

- Results: The optimal conditions provided an efficient preparative scale biocatalytic procedure of valuable phenylalanines, such as (S)-m-methoxyphenylalanine (Y = 40%, ee > 99%), (S)-p-bromophenylalanine (Y = 82%, ee > 99%), (S)-m-(trifluoromethyl)phenylalanine (Y = 26%, ee > 99%), ®-p-methylphenylalanine, (Y = 49%, ee = 95%) and ®-m-(trifluoromethyl)phenylalanine (Y = 34%, ee = 93%) .

2. Synthesis and Biological Study of Phenylalanine Amide Derivatives

- Summary of Application: A series of amide derivatives of 4-nitro-L-phenylalanine were synthesized with good yield from 4-nitro-L-phenylalanine and substituted anilines .

- Methods of Application: The compounds were synthesized using propylphosphonic anhydride (T3P) as a coupling reagent and were characterized through the IR, LC–MS, 1H and 13C NMR spectral studies .

- Results: The isolated products were screened for antimicrobial and antioxidant activities. Some of the compounds showed Microsporum gypsuem activity or were active against Candida albicans, also a few of compounds showed antibacterial activities .

3. Antimalarial Activity of Phenylalanine Derivatives

- Summary of Application: Some hydroxyethylpiperazine derivatives of phenylalanine showed antimalarial activity towards Plasmodium falciparum . Short peptides of phenylalanine were also found to be antimalarial active .

- Methods of Application: The compounds were synthesized and then tested for their antimalarial activity .

- Results: The hydroxyethylpiperazine derivatives of phenylalanine showed significant antimalarial activity .

4. Use of Phenylalanine Derivatives in the Production of Plastics, Adhesives, and Coatings

- Summary of Application: m-Aryloxy phenols, which can be derived from phenylalanine, have a wide range of applications, including as antioxidants, ultraviolet absorbers, and flame retardants . They are commonly used in the production of plastics, adhesives, and coatings due to their ability to improve these materials’ thermal stability and flame resistance .

- Methods of Application: The m-Aryloxy phenols are incorporated into the materials during their production process .

- Results: The incorporation of m-Aryloxy phenols into these materials improves their thermal stability and flame resistance .

5. Production of Phenylalanines Using Engineered Phenylalanine Ammonia Lyases

- Summary of Application: The biocatalytic synthesis of l- and d-phenylalanine analogues of high synthetic value have been developed using as biocatalysts mutant variants of phenylalanine ammonia lyase from Petroselinum crispum .

- Methods of Application: The catalytic performance of the engineered PcPAL variants was optimized within the ammonia elimination and ammonia addition reactions, focusing on the effect of substrate concentration, biocatalyst:substrate ratio, reaction buffer and reaction time, on the conversion and enantiomeric excess values .

- Results: The optimal conditions provided an efficient preparative scale biocatalytic procedure of valuable phenylalanines, such as (S)-m-methoxyphenylalanine (Y = 40%, ee > 99%), (S)-p-bromophenylalanine (Y = 82%, ee > 99%), (S)-m-(trifluoromethyl)phenylalanine (Y = 26%, ee > 99%), ®-p-methylphenylalanine, (Y = 49%, ee = 95%) and ®-m-(trifluoromethyl)phenylalanine (Y = 34%, ee = 93%) .

6. Use of m-Aryloxy Phenols in the Production of Plastics, Adhesives, and Coatings

- Summary of Application: m-Aryloxy phenols have a wide range of applications, including as antioxidants, ultraviolet absorbers, and flame retardants. They are commonly used in the production of plastics, adhesives, and coatings due to their ability to improve these materials’ thermal stability and flame resistance .

- Methods of Application: The m-Aryloxy phenols are incorporated into the materials during their production process .

- Results: The incorporation of m-Aryloxy phenols into these materials improves their thermal stability and flame resistance .

安全和危害

Specific safety and hazard information for 2-Methoxy-D-Phenylalanine is not available in the search results. However, general safety measures for handling chemicals should be followed, including wearing personal protective equipment, ensuring adequate ventilation, and avoiding contact with skin, eyes, and clothing6.

未来方向

Research on 2-phenethylamines, a class of compounds that includes 2-Methoxy-D-Phenylalanine, is ongoing. Future directions include synthetic strategies to access 2-phenethylamine derivatives and a review of 2-heteroaryl-ethylamines in medicinal chemistry7.

属性

IUPAC Name |

(2R)-2-amino-3-(2-methoxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-14-9-5-3-2-4-7(9)6-8(11)10(12)13/h2-5,8H,6,11H2,1H3,(H,12,13)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEUPQWHWULSGJC-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC=C1C[C@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70442716 | |

| Record name | 2-Methoxy-D-Phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70442716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methoxy-D-Phenylalanine | |

CAS RN |

170642-31-6 | |

| Record name | 2-Methoxy-D-phenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=170642-31-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methoxy-D-Phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70442716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。